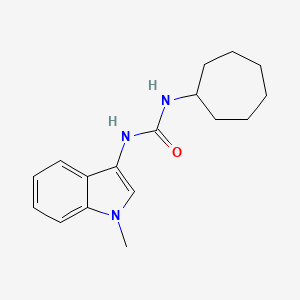

1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

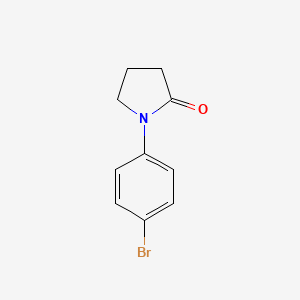

This compound belongs to the class of organic compounds known as phenylpyrroles . It is a polycyclic aromatic compound containing a benzene ring linked to a pyrrole ring through a CC or CN bond .

Molecular Structure Analysis

The molecule of this compound adopts an essentially planar conformation . More detailed information about its molecular structure can be found in the references .Scientific Research Applications

Synthesis and Chemical Properties

Polycyclic Meridianin Analogues : The compound 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea has been utilized in the synthesis of new families of meridianine analogues, which are significant for their potential biological activities. A study by Časar et al. (2005) discusses the efficient synthesis of these analogues from 3-indoleacetic acid, showcasing the compound's role in advancing organic synthesis methodologies (Časar, Bevk, Svete, & Stanovnik, 2005).

Efficient Synthesis Methods : Yan et al. (2014) developed a new method for synthesizing derivatives of this compound, highlighting its role in creating more efficient synthetic routes for complex molecules (Yan, Lei, & Hu, 2014).

Biological and Pharmacological Research

Neuroprotective Agents : Research has explored the potential of related sulfonyl(thio)ureas as neuroprotective agents, indicating a broader scope of study in neuroscience and pharmacology, which could indirectly involve this compound derivatives (Masereel et al., 1997).

Antidepressant Research : In the field of antidepressant research, derivatives of this compound have been studied for their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities, as part of a quest to develop more effective antidepressants (Matzen et al., 2000).

Anticancer Research : El-Sawy et al. (2013) investigated the antimicrobial and anticancer activities of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles derived from this compound, highlighting its potential role in developing new cancer therapies (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been shown to inhibit tubulin polymerization , which is a crucial process in cell division. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways. For instance, its potential inhibition of tubulin polymerization would impact the cell cycle and apoptosis pathways .

Result of Action

Based on the known activities of indole derivatives, it’s plausible that this compound could have a range of effects at the molecular and cellular levels, including antiviral, anti-inflammatory, and anticancer effects . For instance, if this compound does inhibit tubulin polymerization, it could induce cell cycle arrest and apoptosis .

Properties

IUPAC Name |

1-cycloheptyl-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-20-12-15(14-10-6-7-11-16(14)20)19-17(21)18-13-8-4-2-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOUVKFHTDLABN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)

![3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2371294.png)

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)